molecular formula C8H12N4O5 B8084174 Ribavirin-13C5

Ribavirin-13C5

Número de catálogo: B8084174
Peso molecular: 249.17 g/mol
Clave InChI: IWUCXVSUMQZMFG-XYJHPSJVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ribavirina-13C5 es una versión marcada con isótopos estables de Ribavirina, un análogo antiviral de la guanosina nucleósido. Este compuesto se utiliza principalmente como un estándar interno para la cuantificación de Ribavirina mediante cromatografía de gases o cromatografía líquida-espectrometría de masas. La propia Ribavirina es conocida por su actividad antiviral de amplio espectro contra varios virus de ARN y ADN, incluido el virus de la hepatitis C, el virus de la inmunodeficiencia humana y el virus respiratorio sincitial .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Ribavirina-13C5 implica la incorporación de isótopos de carbono-13 en la molécula de Ribavirina. El proceso generalmente comienza con la síntesis química de 1,2,4-triazol-3-carboxamida, un intermedio clave. Este intermedio luego se somete a una reacción de transglucosilación catalizada por enzimas para producir Ribavirina-13C5. La enzima purina nucleósido fosforilasa de Aeromonas hydrophila se utiliza a menudo en esta reacción .

Métodos de producción industrial: La producción industrial de Ribavirina-13C5 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para lograr altos rendimientos y pureza. La síntesis química de 1,2,4-triazol-3-carboxamida es seguida por transglucosilación catalizada por enzimas, asegurando la incorporación de isótopos de carbono-13 en posiciones específicas de la molécula de Ribavirina .

Análisis De Reacciones Químicas

Tipos de reacciones: Ribavirina-13C5 experimenta varias reacciones químicas, que incluyen:

    Oxidación: La Ribavirina se puede oxidar para formar varios metabolitos.

    Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en Ribavirina.

    Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en posiciones específicas de la molécula de Ribavirina.

Reactivos y condiciones comunes:

    Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

    Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.

    Sustitución: Se emplean reactivos nucleofílicos como azida de sodio y tioles en condiciones suaves.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de Ribavirina, que pueden analizarse mediante técnicas de cromatografía y espectrometría de masas .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of ribavirin-13C5 has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). A study involving healthy volunteers demonstrated that intravenous administration of this compound followed by oral ribavirin resulted in a mean bioavailability of 51.8% ± 21.8%. The pharmacokinetic parameters were analyzed using advanced modeling techniques, providing insights into the drug's behavior in the human body .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Mean Cmax (ng/mL)4,187 (IV)
Mean AUC (ng·hr/mL)6048.902
Bioavailability (%)51.8 ± 21.8
Half-life (h)37.0 ± 14.2

Treatment of Hepatitis C

Ribavirin is indicated for the treatment of chronic HCV infection, particularly when combined with direct-acting antivirals (DAAs). Studies have shown that the addition of ribavirin improves sustained virologic response (SVR) rates significantly . For instance, combining ribavirin with Daclatasvir and Sofosbuvir has been effective in achieving SVR rates exceeding 90% in certain patient populations.

Other Viral Infections

Ribavirin has also been employed in the treatment of various viral infections beyond HCV:

  • Respiratory Syncytial Virus (RSV): Ribavirin is used for severe RSV infections, especially in pediatric patients.
  • Influenza: It has demonstrated antiviral activity against influenza viruses.
  • COVID-19: Recent studies have explored its efficacy when combined with other antivirals like interferon beta and lopinavir/ritonavir for treating COVID-19 patients .

Drug Development

This compound serves as an essential tool in drug development and bioequivalence studies due to its isotopic labeling. It allows for precise tracking of drug metabolism and pharmacokinetics in clinical trials . The use of this compound as an internal standard enhances the accuracy of analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Animal Studies

Research involving animal models has utilized this compound to assess its safety and efficacy in various viral infections, including avian influenza in poultry . The findings suggest potential risks associated with residual ribavirin in food products, highlighting the need for careful monitoring.

Case Studies

Several case studies illustrate the effectiveness and safety profile of ribavirin:

  • Case Study 1: A randomized controlled trial involving patients with chronic hepatitis C showed that those treated with ribavirin alongside interferon had a tenfold higher response rate compared to those receiving interferon alone .
  • Case Study 2: In a cohort study examining ribavirin's role in treating RSV, significant improvements were noted in clinical outcomes among hospitalized infants treated with ribavirin compared to placebo .

Mecanismo De Acción

Ribavirina-13C5 ejerce sus efectos imitando los nucleósidos de guanosina. Una vez que ingresa a las células, se metaboliza a una forma de trifosfato activa que induce la terminación de la cadena de ARN viral e inhibe las polimerasas virales. Además, la Ribavirina inhibe la deshidrogenasa de monofosfato de inosina, lo que lleva a una disminución del pool de trifosfato de guanosina, que es esencial para la replicación viral .

Compuestos similares:

Singularidad: Ribavirina-13C5 es única debido a su etiquetado con isótopos estables, que permite la cuantificación y el seguimiento precisos en diversas aplicaciones analíticas y de investigación. Este etiquetado proporciona una ventaja significativa en el estudio de la farmacocinética y las vías metabólicas de Ribavirina sin interferencia de compuestos endógenos .

Comparación Con Compuestos Similares

Uniqueness: Ribavirin-13C5 is unique due to its stable isotope labeling, which allows for precise quantification and tracking in various analytical and research applications. This labeling provides a significant advantage in studying the pharmacokinetics and metabolic pathways of Ribavirin without interference from endogenous compounds .

Actividad Biológica

Ribavirin-13C5, a stable isotope-labeled analog of ribavirin, is a synthetic guanosine nucleoside with significant antiviral properties. This article explores its biological activity, mechanisms of action, pharmacokinetics, and therapeutic applications based on diverse research findings.

Overview of Ribavirin

Ribavirin is primarily recognized for its broad-spectrum antiviral activity against various RNA and DNA viruses, including the Hepatitis C virus (HCV), respiratory syncytial virus (RSV), and others. Its efficacy is often enhanced when used in combination with other antiviral agents, such as interferons. The compound's mechanisms include inhibition of viral RNA synthesis, modulation of immune responses, and interference with viral replication processes.

The biological activity of this compound can be attributed to several key mechanisms:

  • Inhibition of Viral RNA Polymerase : Ribavirin triphosphate (RTP) directly inhibits the viral RNA-dependent RNA polymerase, preventing the correct nucleotide binding necessary for viral replication .
  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) : Ribavirin-5′-monophosphate acts as a competitive inhibitor of IMPDH, leading to decreased intracellular GTP pools. This reduction limits the synthesis of viral proteins and hampers viral genome replication .
  • Increased Mutation Rates : The incorporation of ribavirin into viral RNA can lead to increased mutation rates, which may result in the extinction of viral populations .
  • Immunomodulatory Effects : Ribavirin enhances T-helper type 1 responses while suppressing type 2 responses, potentially improving the host's antiviral immune response .

Pharmacokinetics

The pharmacokinetic profile of this compound was assessed in a study involving healthy volunteers who received both intravenous and oral formulations. Key findings include:

  • Bioavailability : The mean bioavailability of ribavirin was approximately 51.8% ± 21.8%, indicating significant absorption following oral administration .
  • Half-Life : The γ-phase half-life was found to be around 37.0 ± 14.2 hours, suggesting prolonged activity in the system .

Table 1: Pharmacokinetic Data for this compound

ParameterIntravenous (IV)Oral
Mean Maximum Concentration (ng/ml)4187638
Bioavailability (%)N/A51.8 ± 21.8
Half-Life (hours)N/A37.0 ± 14.2

Efficacy in Hepatitis C Treatment

A notable study demonstrated that ribavirin significantly improved sustained virologic response rates when combined with direct-acting antivirals (DAAs) in HCV patients. For instance, adding ribavirin to Technivie therapy increased SVR from 90% to 97% in genotype 1a patients .

Antitumor Activity

Recent investigations have also revealed the potential antitumor effects of ribavirin in malignant glioma cell lines. Treatment with ribavirin led to:

  • Induction of double-strand breaks in DNA.
  • Increased expression of phosphorylated ATM protein.
  • Apoptosis induction via caspase activation pathways.

These findings suggest that ribavirin may serve as a therapeutic agent beyond antiviral applications, particularly in oncology .

Propiedades

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1/i1+1,3+1,4+1,5+1,8+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUCXVSUMQZMFG-XYJHPSJVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=NN1[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ribavirin-13C5
Reactant of Route 2
Ribavirin-13C5
Reactant of Route 3
Reactant of Route 3
Ribavirin-13C5
Reactant of Route 4
Ribavirin-13C5
Reactant of Route 5
Reactant of Route 5
Ribavirin-13C5
Reactant of Route 6
Ribavirin-13C5

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.